Sodium 2-chlorobenzenesulfinate
Overview
Description
Sodium 2-chlorobenzenesulfinate is an organosulfur compound with the molecular formula C6H4ClNaO2S. It is a white to light yellow crystalline powder that is soluble in water. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfones, and other sulfur-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-chlorobenzenesulfinate can be synthesized through several methods. One common method involves the reduction of 2-chlorobenzenesulfonyl chloride with a reducing agent such as zinc powder or sodium sulfite. The reaction is typically carried out in an aqueous medium at elevated temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 2-chlorobenzenesulfonyl chloride with sodium sulfite in the presence of a catalyst. The reaction is conducted in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-chlorobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorobenzenesulfonic acid.
Reduction: It can be reduced to form 2-chlorobenzenethiol.
Substitution: It can participate in nucleophilic substitution reactions to form various sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.
Major Products Formed:
Oxidation: 2-chlorobenzenesulfonic acid.
Reduction: 2-chlorobenzenethiol.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
Sodium 2-chlorobenzenesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Medicine: It is used in the development of pharmaceuticals, particularly sulfonamide-based drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-chlorobenzenesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to nucleophiles, leading to the formation of sulfonamide or sulfone derivatives. This reaction is facilitated by the presence of a suitable catalyst and occurs through a nucleophilic substitution mechanism .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium 4-chlorobenzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium 2-chlorobenzenesulfinate is unique due to the presence of a chlorine atom on the benzene ring, which imparts distinct reactivity and properties compared to other sodium sulfinates. For example, sodium 4-chlorobenzenesulfinate has the chlorine atom in the para position, which affects its reactivity and applications differently .
Properties
IUPAC Name |
sodium;2-chlorobenzenesulfinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S.Na/c7-5-3-1-2-4-6(5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTKMJVQWOVAIH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)[O-])Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635807 | |
Record name | Sodium 2-chlorobenzene-1-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15946-36-8 | |
Record name | Sodium 2-chlorobenzene-1-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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